molecular formula C10H14O5 B1346940 2-(Methacryloyloxy)ethyl acetoacetate CAS No. 21282-97-3

2-(Methacryloyloxy)ethyl acetoacetate

Cat. No. B1346940
Key on ui cas rn: 21282-97-3
M. Wt: 214.21 g/mol
InChI Key: IBDVWXAVKPRHCU-UHFFFAOYSA-N
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Patent
US08809446B2

Procedure details

Same procedure as Example 8 except monomers pre-emulsion was prepared by mixing 135 g of water, 7 g of Dowfax 2A1 surfactant and 300 g of acrylic monomers consisting of methylmethacrylate/n-butyl acrylate/acrylic acid/AAEM in ratio of 40.0/48.0/2.0/10.0. Resulting latex had the following properties:
Name
methylmethacrylate n-butyl acrylate acrylic acid AAEM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)C(C)=C.C(OCCCC)(=O)C=C.C(O)(=O)C=C.[CH3:22][C:23]([C:25]([O:27][CH2:28][CH2:29][O:30][C:31]([CH2:33][C:34]([CH3:36])=[O:35])=[O:32])=[O:26])=[CH2:24]>O>[CH3:24][C:23]([C:25]([O:27][CH2:28][CH2:29][O:30][C:31]([CH2:33][C:34]([CH3:36])=[O:35])=[O:32])=[O:26])=[CH2:22] |f:0.1.2.3|

Inputs

Step One
Name
methylmethacrylate n-butyl acrylate acrylic acid AAEM
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C)C)=O.C(C=C)(=O)OCCCC.C(C=C)(=O)O.CC(=C)C(=O)OCCOC(=O)CC(=O)C
Step Two
Name
Quantity
135 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Same procedure as Example 8 except monomers pre-emulsion was prepared
CUSTOM
Type
CUSTOM
Details
Resulting latex

Outcomes

Product
Name
Type
Smiles
CC(=C)C(=O)OCCOC(=O)CC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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